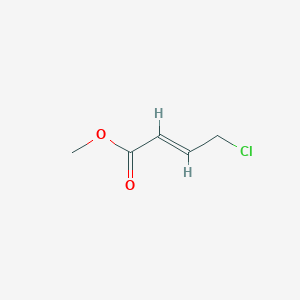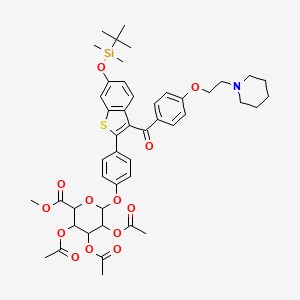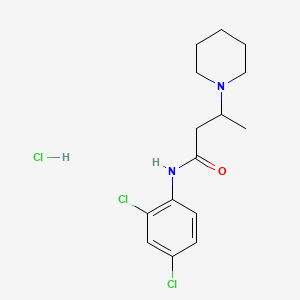
5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-5’-deoxy-5’-iodo-2’,3’-O-isopropylidene-D-uridine is a synthetic nucleoside analog It is structurally related to uridine, a naturally occurring nucleoside, but has been modified to include chlorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-5’-deoxy-5’-iodo-2’,3’-O-isopropylidene-D-uridine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of uridine to form 2’,3’-O-isopropylidene-uridine. This is followed by halogenation reactions to introduce the chlorine and iodine atoms at the 5’ position. The reaction conditions often involve the use of halogenating agents such as thionyl chloride and iodine monochloride under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-5’-deoxy-5’-iodo-2’,3’-O-isopropylidene-D-uridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Deprotection: The isopropylidene group can be removed under acidic conditions to yield the deprotected nucleoside.
Common Reagents and Conditions
Halogenating Agents: Thionyl chloride, iodine monochloride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acidic Conditions: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted nucleosides, while deprotection yields the free nucleoside .
Scientific Research Applications
5-Chloro-5’-deoxy-5’-iodo-2’,3’-O-isopropylidene-D-uridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral and anticancer properties.
Molecular Biology: It is used in DNA fiber assays and molecular combing techniques to study DNA replication and repair mechanisms.
Chemical Biology: The compound is used to investigate enzyme activities and nucleoside metabolism.
Mechanism of Action
The mechanism of action of 5-Chloro-5’-deoxy-5’-iodo-2’,3’-O-isopropylidene-D-uridine involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair processes, leading to cytotoxic effects. The compound targets viral DNA polymerases, making it effective against certain viral infections. Additionally, its radiosensitizing properties enhance the damage to cancer cells during radiation therapy .
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2’-deoxyuridine: Another halogenated nucleoside analog with antiviral properties.
5-Fluorodeoxyuridine: A fluorinated analog used in cancer treatment.
5’-Chloro-5’-deoxyadenosine: A related compound with a chlorine atom at the 5’ position.
Uniqueness
5-Chloro-5’-deoxy-5’-iodo-2’,3’-O-isopropylidene-D-uridine is unique due to the presence of both chlorine and iodine atoms, which can confer distinct chemical and biological properties. Its dual halogenation may enhance its stability and efficacy in certain applications compared to other halogenated nucleosides .
Properties
Molecular Formula |
C12H14FIN2O5 |
|---|---|
Molecular Weight |
412.15 g/mol |
IUPAC Name |
5-fluoro-1-[6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14FIN2O5/c1-12(2)20-7-6(3-14)19-10(8(7)21-12)16-4-5(13)9(17)15-11(16)18/h4,6-8,10H,3H2,1-2H3,(H,15,17,18) |
InChI Key |
YLUWLJRPWHGNDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)F)CI)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12293810.png)
![7-[[2-Amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12293811.png)
![Lithium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12293815.png)
![3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B12293821.png)







![(3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione](/img/structure/B12293890.png)
![13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III](/img/structure/B12293896.png)
